Ethyl 3,5-dibromo-2-hydroxybenzoate
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Overview
Description
Ethyl 3,5-dibromo-2-hydroxybenzoate is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzoic acid and is characterized by the presence of two bromine atoms and a hydroxyl group on the benzene ring. This compound is often used in chemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dibromo-2-hydroxybenzoate can be synthesized through the bromination of ethyl 2-hydroxybenzoate. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form ethyl 2-hydroxybenzoate by removing the bromine atoms.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as zinc in acetic acid or catalytic hydrogenation can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction: The major product is ethyl 2-hydroxybenzoate.
Oxidation: Products include ethyl 3,5-dibromo-2-ketobenzoate or ethyl 3,5-dibromo-2-carboxybenzoate.
Scientific Research Applications
Ethyl 3,5-dibromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3,5-dibromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can undergo oxidative decarboxylation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dichloro-2-hydroxybenzoate
- Methyl 3,5-dibromo-2-hydroxybenzoate
- Ethyl 3,5-diallyl-2-hydroxybenzoate
Uniqueness
This compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its chloro and allyl analogs, the brominated compound exhibits distinct properties that make it valuable in specific research and industrial applications .
Properties
IUPAC Name |
ethyl 3,5-dibromo-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGARHWWGXSQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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